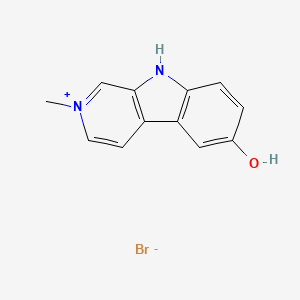![molecular formula C24H16O4 B14275114 (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 137912-05-1](/img/structure/B14275114.png)
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by a naphthalene core substituted with two 4-hydroxyphenyl methanone groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are commonly employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with specific electronic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the naphthalene core provides a rigid scaffold that enhances binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- 2,2’- (Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile)
Comparison: Compared to similar compounds, (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to the presence of hydroxyphenyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological targets or specific chemical reactivity.
Eigenschaften
CAS-Nummer |
137912-05-1 |
|---|---|
Molekularformel |
C24H16O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
[6-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-21-9-5-15(6-10-21)23(27)19-3-1-17-13-20(4-2-18(17)14-19)24(28)16-7-11-22(26)12-8-16/h1-14,25-26H |
InChI-Schlüssel |
HOBVWCJDEZUQHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

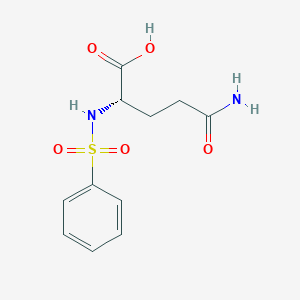
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
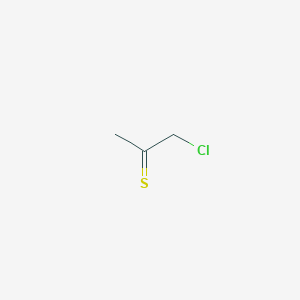
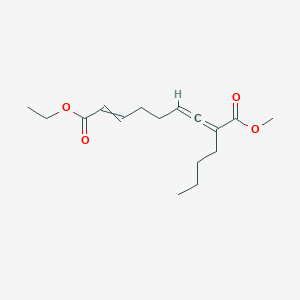

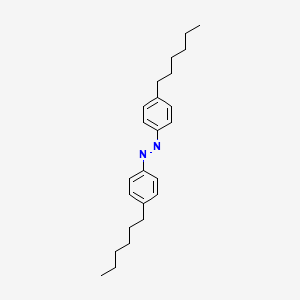
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
